Harmaline
Beschreibung
Harmaline (7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole) is a β-carboline alkaloid primarily isolated from Peganum harmala L. (Syrian rue) . It is the partially hydrogenated form of harmine, sharing a tricyclic pyridoindole core structure with a methoxy group at position 7 and a methyl group at position 1 . This compound exhibits natural fluorescence (λex: 330 nm; λem: 480 nm) and is notable for its diverse pharmacological properties, including MAO-A inhibition, modulation of serotonin (5-HT) and dopamine receptors, and neuroprotective, anxiolytic, and vasorelaxant effects . It is a key psychoactive component in Ayahuasca and has been studied for its role in essential tremor models due to its tremorogenic effects on the olivo-cerebellar system .
Eigenschaften
IUPAC Name |
7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7,15H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERZNCLIYCABFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=C2C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Record name | harmaline | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Harmaline | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041038 | |
| Record name | Harmaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Harmaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030310 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble in water, alcohol, ether; quite soluble in hot alcohol, dilute acids, Soluble in chloroform, pyridine | |
| Record name | SID11533026 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | HARMALINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7645 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orthorhombic bipyramidal prisms, tablets from methanol, rhombic octahedra from ethanol | |
CAS No. |
304-21-2 | |
| Record name | Harmaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harmaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harmaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | harmaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Harmaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Harmaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN58I4TOET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HARMALINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7645 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Harmaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030310 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
229-231 °C, 250 - 251 °C | |
| Record name | HARMALINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7645 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Harmaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030310 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Peganum harmala as a Primary Source
Peganum harmala seeds contain this compound as one of several β-carboline alkaloids, alongside harmine and vasicine. Traditional extraction methods involve solvent-based protocols using ethanol or methanol to isolate crude alkaloid mixtures.
Advanced Extraction Technologies
Microwave-Assisted Extraction (MAE)
MAE significantly enhances extraction efficiency compared to traditional methods. A study optimized MAE conditions for Peganum harmala alkaloids using a Box-Behnken design:
| Parameter | Optimal Value |
|---|---|
| Liquid-to-solid ratio | 31.3:1 mL/g |
| Ethanol concentration | 75.5% |
| Extraction time | 10.1 minutes |
| Temperature | 80.7°C |
| Microwave power | 600 W |
Outcomes :
Comparative Analysis of Extraction Methods
The following table contrasts MAE with conventional techniques:
| Method | Time (min) | Yield (mg/g) | Energy Consumption |
|---|---|---|---|
| Microwave-Assisted | 10.1 | 61.9 | Low |
| Heat Reflux | 60 | 55.2 | High |
| Ultrasonic | 30 | 58.1 | Moderate |
MAE’s rapidity and superior yield make it ideal for industrial-scale applications.
Chemical Synthesis and Derivative Formation
Low-Temperature Synthesis of this compound Adducts
A novel patent (WO2021178650A1) describes this compound-thymoquinone adduct synthesis at temperatures below 10°C:
- Reaction Setup : this compound and thymoquinone are dissolved in ethanol or dimethyl sulfoxide.
- Incubation : The mixture is stored at -80°C for 24–72 hours.
- Purification : Filtered and washed with water to isolate adducts (molecular weights: 360–378 g/mol).
Key Findings :
- Low temperatures increase desirable product yields (27–30%) compared to room-temperature reactions (<20%).
- Ethanol outperforms dimethyl sulfoxide in minimizing side reactions.
Industrial-Scale Purification Techniques
Chromatographic Refinement
Post-extraction, this compound is purified via column chromatography or recrystallization. The patent CN106236791A employs pH-dependent solubility:
Ointment Formulation
This compound’s topical applications necessitate stable formulations. A patented ointment combines this compound with emulsifiers (Tween 80, sodium lauryl sulfate), stabilizers (glyceryl monostearate), and permeation enhancers (azone):
| Component | Quantity (g/1000g) |
|---|---|
| This compound | 6 |
| Glyceryl monostearate | 90 |
| Azone | 20 |
| Ethanol | 30 |
The oil-water emulsion process ensures homogeneous dispersion and enhanced skin penetration.
Analyse Chemischer Reaktionen
Types of Reactions: Harmaline undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of this compound results in the formation of harmine, while reduction yields tetrahydroharmine . This compound can also undergo demethylation to produce harmalol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Harmine
Reduction: Tetrahydroharmine
Demethylation: Harmalol
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Harmaline has been studied extensively for its potential as an anticancer agent. Research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies
- A study on A2780 ovarian cancer cells demonstrated that this compound significantly decreased cell viability in a dose-dependent manner, with an IC50 of 300 μM after 24 hours .
- This compound's effects have also been observed in other cancers, including lung, breast, liver, and gastric cancers, suggesting broad-spectrum anticancer activity .
Neuroprotective and Neurotoxic Effects
This compound exhibits both neuroprotective and neurotoxic properties, which complicate its therapeutic applications.
Neuroprotective Effects
- This compound has shown potential in protecting neurons from oxidative stress and may aid in conditions such as Alzheimer’s disease . Its ability to modulate neuroinflammation is also under investigation.
Neurotoxic Effects
- Despite its protective effects, this compound can induce tremors and other neurological symptoms when administered at higher doses. These effects are particularly noted in animal models where this compound administration leads to tremor-like symptoms akin to those seen in Parkinson's disease .
Analytical Methodologies
Recent advancements have focused on developing sensitive methods for quantifying this compound in various matrices.
Spectrofluorometric Method
An innovative spectrofluorometric method has been developed to quantify this compound and its derivatives in complex matrices such as seed samples and human plasma. This method employs hydroxypropyl-β-cyclodextrin to enhance the fluorescence characteristics of this compound, allowing for effective differentiation from similar compounds .
| Method | Key Features | Application |
|---|---|---|
| Spectrofluorometry | High sensitivity; utilizes hydroxypropyl-β-cyclodextrin | Quantification in biological samples |
| Synchronous fluorescence | Addresses overlapping spectra issues | Analytical studies |
Wirkmechanismus
Harmaline exerts its effects primarily by inhibiting the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of monoamine neurotransmitters such as serotonin and norepinephrine . This inhibition leads to increased levels of these neurotransmitters in the brain, resulting in its psychoactive effects. This compound also acts as an acetylcholinesterase inhibitor, enhancing cholinergic function and exhibiting neuroprotective properties . Additionally, this compound stimulates striatal dopamine release and forces the anabolic metabolism of serotonin into N-acetylserotonin and melatonin .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
Harmaline belongs to the β-carboline family, which includes harmine, harmalol, harmane, and tetrahydroharmine. Structural variations influence their biological activities:
Key Structural-Activity Relationships (SAR):
- Aromaticity : this compound’s partial hydrogenation reduces MAO-A inhibition potency compared to harmine but enhances tremorogenic activity .
- Substituents : Methoxy groups at position 7 (this compound, harmine) enhance fluorescence and CYP2D6-mediated metabolism, while hydroxylation (harmalol) increases solubility .
Enzyme Inhibition
Key Findings:
- Topoisomerase I Inhibition : Harmine’s fully aromatic structure enhances DNA intercalation, making it superior to this compound in anticancer activity .
- CYP1A1 Modulation : this compound’s dihydro structure reduces CYP1A1 suppression compared to harmine, likely due to reduced metabolic stability .
Receptor Interactions
- 5-HT2A Receptors: this compound binds to 5-HT2A receptors, contributing to its anxiolytic and hallucinogenic effects .
- Imidazoline Receptors : this compound’s vasorelaxant effects are mediated via Ca²⁺ channel blockade, with IC50 values ~1.0–2.0 mM in smooth muscle .
Metabolic Pathways and Drug Interactions
Metabolism
| Compound | Metabolic Stability (t½) | Key Metabolites |
|---|---|---|
| This compound | 2.5 hours (murine) | Harmalol |
| Harmine | 3.0 hours (murine) | Harmol |
Toxicity Profiles
Notable Mechanisms:
Biologische Aktivität
Harmaline is a beta-carboline alkaloid primarily derived from the seeds of Peganum harmala L. It has garnered significant attention for its diverse biological activities, including neuroprotective, anticancer, and antimicrobial properties. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Neuroprotective Effects
This compound exhibits neuroprotective properties primarily through its action as a monoamine oxidase (MAO) inhibitor. This inhibition enhances the levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.
- Study Findings : Research indicates that this compound reduces anxiety levels in animal models subjected to chronic stress. It has been shown to alleviate symptoms associated with Parkinson's disease by reducing rigidity and improving motor function in animal tests .
| Parameter | Effect of this compound |
|---|---|
| Anxiety Reduction | Significant decrease in anxiety levels in stressed animals |
| Parkinson's Symptoms | Reduces rigidity and improves motor function |
| Toxicity Level | Classified as moderately toxic (Hazard Class II) |
Anticancer Properties
This compound has demonstrated potent anticancer effects across various cancer cell lines. Studies have shown that it induces apoptosis (programmed cell death) and inhibits migration in ovarian cancer cells (A2780), suggesting its potential as an adjuvant therapy in cancer treatment.
- Mechanism of Action : this compound increases reactive oxygen species (ROS) production, leading to elevated expression of apoptosis-associated genes such as p53. The compound has been found to significantly decrease cell viability in a dose-dependent manner, with an IC50 value of 300 μM for A2780 cells after 24 hours .
| Cancer Type | IC50 Value (μM) | Mechanism |
|---|---|---|
| Ovarian Cancer (A2780) | 300 | Induces apoptosis via ROS production |
| Cervical Cancer (HeLa) | 28-37 | Induces nuclear fragmentation and apoptosis |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It exhibits significant antibacterial activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Study Results : this compound showed over 90% inhibitory rates against Escherichia coli and other pathogenic bacteria, indicating its potential application in treating bacterial infections .
| Bacterial Strain | Inhibition Rate (%) |
|---|---|
| E. coli | >90 |
| Xanthomonas oryzae | >90 |
Case Studies
- Neuroprotective Action : In a comparative study, this compound was found to have similar effects to amitriptyline in reducing anxiety under chronic stress conditions. It also effectively reversed haloperidol-induced catalepsy in rats, demonstrating its potential for treating movement disorders .
- Anticancer Efficacy : A study on this compound's effect on A2780 ovarian cancer cells revealed that treatment with this compound increased late apoptotic cell populations significantly compared to control groups. The findings suggest that this compound could be used alongside conventional chemotherapeutic agents to enhance treatment efficacy .
- Antimicrobial Potential : this compound's antibacterial activity was confirmed through various assays, showing promise as a natural alternative for combating antibiotic-resistant bacterial strains .
Q & A
Q. What are the primary mechanisms underlying harmaline-induced tremors, and how do researchers validate these pathways experimentally?
this compound induces tremors primarily via synchronizing rhythms in the inferior olive (IO) and disrupting cerebellar Purkinje cell (PC) function. Researchers validate this using NMDA receptor antagonism studies, where this compound acts as an inverse agonist . Methodologies include accelerometry to quantify tremor frequency (10–16 Hz) and spectral analysis via fast Fourier transform (FFT) in rodents. Histological confirmation of PC loss post-harmaline exposure further corroborates these mechanisms .
Q. What standardized experimental designs are used to assess this compound’s tremorogenic effects in rodent models?
Key steps include:
- Intravenous or intraperitoneal administration of this compound hydrochloride (2.5–30 mg/kg) .
- Continuous accelerometer monitoring (sampling rate: 100 Hz) to capture tremor onset, duration, and power spectral density .
- Motion Power Ratio (MPR) calculations to distinguish tremor-specific (10–16 Hz) from non-tremor activity (0–10 Hz) .
- Postmortem cerebellar histology to quantify PC loss and axonal pathology .
Q. How do researchers address contradictions in this compound’s acute vs. chronic effects on tremor pathology?
Acute this compound models replicate transient PC dysfunction but fail to mimic chronic Essential Tremor (ET) features like axonal torpedoes. To resolve this, recent studies propose chronic this compound dosing protocols (e.g., repeated 5 mg/kg doses over weeks) and longitudinal behavioral monitoring. However, interspecies variability (e.g., mice vs. primates) and tolerance effects remain unresolved .
Advanced Research Questions
Q. What methodological challenges arise when translating this compound-induced tremor models across species, and how are they addressed?
In primates, this compound-induced tremor frequencies (~10 Hz) align closer to human ET than rodents (~12–16 Hz). However, dose-response variability (e.g., 10–12 mg/kg in primates vs. 2.5–30 mg/kg in mice) and tolerance after repeated exposure complicate cross-species comparisons. Solutions include:
Q. How can researchers optimize pharmacokinetic/pharmacodynamic (PK/PD) models to study this compound-drug interactions?
PK/PD modeling using WinNonLin integrates:
- CYP2D6-mediated clearance (CLCYP2D6) and bioavailability adjustments for this compound .
- Isobolographic analysis to quantify synergistic interactions (e.g., this compound with cinanserin) .
- LC-MS/MS for simultaneous quantification of this compound and metabolites (e.g., 5-MeO-DMT, bufotenine) in plasma and brain tissue .
Q. What advanced statistical approaches are used to analyze this compound’s dose-dependent effects in preclinical studies?
- ANOVA with Tukey post hoc tests : To compare tremor power across dose groups .
- Linear regression : For ED50 calculations in drug combination studies .
- Non-compartmental PK analysis : To estimate AUC, half-life, and clearance rates .
Emerging Research Directions
Q. What gaps exist in understanding this compound’s chronic administration effects, and how can experimental designs be improved?
Current gaps include:
- Limited data on chronic this compound-induced cerebellar pathology (e.g., heterotopic PCs) .
- Inconsistent tremor duration metrics in primates due to natural frequency drift (~±2 Hz) . Proposed solutions:
- Longitudinal studies with staggered dosing (e.g., 72-hour intervals) to mitigate tolerance .
- Multi-omics approaches (e.g., transcriptomics) to map chronic this compound’s molecular targets.
Q. How do genetic polymorphisms in metabolic enzymes (e.g., CYP2D6) influence this compound’s therapeutic and toxicological profiles?
CYP2D6 polymorphisms significantly alter this compound’s metabolism, affecting its bioavailability and drug interaction risks. Studies using transgenic CYP2D6 mouse models reveal:
- 40–60% higher systemic exposure in CYP2D6-deficient models .
- Enhanced 5-MeO-DMT neurotoxicity when co-administered with this compound in CYP2D6-overexpressing mice .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
